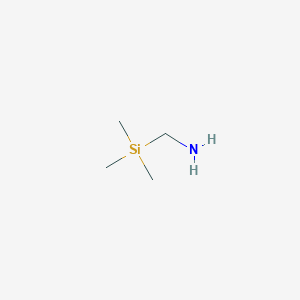

(Aminomethyl)trimethylsilane

Description

The exact mass of the compound (Trimethylsilyl)methylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96778. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NSi/c1-6(2,3)4-5/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWPNDBYAAEZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171176 | |

| Record name | 1-(Trimethylsilyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18166-02-4 | |

| Record name | (Trimethylsilylmethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Aminomethyl)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18166-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Trimethylsilyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Aminomethyl)trimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4CS778E5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Aminomethyl)trimethylsilane (CAS Number 18166-02-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Aminomethyl)trimethylsilane, with CAS number 18166-02-4, is a versatile organosilicon compound that serves as a valuable building block in organic synthesis and drug development. Its unique structure, combining a reactive primary amine with a sterically demanding trimethylsilyl group, imparts distinct chemical properties that are leveraged in a variety of synthetic transformations. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and safety information. Furthermore, it details experimental protocols for its key applications, such as in the synthesis of β-amino alcohols via epoxide ring-opening and as an efficient N-silylation agent. This document is intended to be a thorough resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences, facilitating the effective utilization of this important synthetic intermediate.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic amine-like odor. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties [1][2][3][4]

| Property | Value |

| CAS Number | 18166-02-4 |

| Molecular Formula | C₄H₁₃NSi |

| Molecular Weight | 103.24 g/mol |

| Appearance | Colorless transparent liquid |

| Boiling Point | 92-94 °C |

| Melting Point | <0 °C |

| Density | 0.771 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.416 |

| Flash Point | 9 °C (48.2 °F) - closed cup |

Table 2: Spectral Data Summary

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons and the methylene and amine protons. |

| ¹³C NMR | Resonances for the trimethylsilyl carbons and the methylene carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching, and Si-C vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns of silylated compounds. |

Safety and Handling

This compound is a flammable liquid and is corrosive. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 3: Hazard and Safety Information [5][6][7][8]

| Hazard Category | GHS Classification and Precautionary Statements |

| Flammability | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor). P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |

| Corrosivity | Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage). P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity | Harmful if swallowed (H302). |

| Storage | Store in a well-ventilated place. Keep cool. Store locked up. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

Key Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the aminomethyl group and as a silylating agent.

Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

The nucleophilic nature of the primary amine in this compound allows for the efficient ring-opening of epoxides to yield β-amino alcohols, which are important structural motifs in many biologically active molecules.[5][9][10][11]

Experimental Protocol: Synthesis of 2-((Trimethylsilyl)methylamino)-1-phenylethan-1-ol

This protocol describes the reaction of this compound with styrene oxide.

Caption: Workflow for the synthesis of a β-amino alcohol.

Materials:

-

This compound (1.0 eq)

-

Styrene oxide (1.0 eq)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile (CH₃CN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of styrene oxide in anhydrous THF, add this compound dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((trimethylsilyl)methylamino)-1-phenylethan-1-ol.

N-Silylation of Primary Amines

The trimethylsilyl group can be transferred from this compound to other primary amines, serving as a protective group or to enhance the nucleophilicity of the amine.[12][13]

Experimental Protocol: N-Silylation of Benzylamine

This protocol provides a general procedure for the N-silylation of a primary amine.

Caption: General workflow for N-silylation of a primary amine.

Materials:

-

This compound (1.1 eq)

-

Primary amine (e.g., Benzylamine) (1.0 eq)

-

Anhydrous aprotic solvent (optional, e.g., toluene)

Procedure:

-

Combine the primary amine and this compound in a round-bottom flask equipped with a distillation apparatus. The reaction can be performed neat or in an anhydrous aprotic solvent.

-

Heat the reaction mixture gently under an inert atmosphere. The progress of the reaction can be monitored by observing the distillation of the lower-boiling by-products.

-

Continue heating until the silylation is complete, as indicated by the cessation of by-product distillation or by GC-MS analysis of an aliquot.

-

After cooling to room temperature, the desired N-silylated amine can be purified by fractional distillation under reduced pressure.

Conclusion

This compound is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its unique combination of a primary amine and a trimethylsilyl group allows for its effective use in a range of chemical transformations. This guide has provided a detailed overview of its core properties, safety considerations, and key applications with illustrative experimental protocols. By understanding and applying the information presented herein, scientists can effectively incorporate this compound into their synthetic strategies to access a variety of important chemical entities.

References

- 1. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. rroij.com [rroij.com]

- 12. General Silylation Procedures - Gelest [technical.gelest.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of (Aminomethyl)trimethylsilane with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between (aminomethyl)trimethylsilane and primary amines. Due to the limited direct literature on this specific reaction, this guide presents a proposed mechanism based on fundamental principles of organic chemistry and analogous reactions. It includes a detailed experimental protocol for a closely related synthesis, quantitative data where available, and visualizations to aid in understanding the proposed pathways and workflows.

Introduction

This compound is a versatile organosilicon compound with applications in organic synthesis, particularly as a synthetic equivalent for the aminomethyl anion. Its reaction with primary amines to form N-((trimethylsilyl)methyl)amines is a key transformation for introducing the silylmethylamino moiety into organic molecules. This functional group is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions, improving yields, and expanding the scope of its application.

Proposed Reaction Mechanism

The reaction of this compound with a primary amine is proposed to proceed via a nucleophilic substitution pathway. However, the direct displacement of the amino group (-NH2) from this compound is challenging as the amide anion (NH2-) is a poor leaving group. Therefore, the reaction likely requires activation, proceeding through one of two primary mechanisms: an acid-catalyzed pathway or a concerted, uncatalyzed pathway under forcing conditions.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst (e.g., a protic acid or a Lewis acid), the amino group of this compound is protonated, converting it into a better leaving group (ammonia, NH3). The primary amine then acts as a nucleophile, attacking the electrophilic carbon atom in an SN2 fashion.

The proposed steps are as follows:

-

Protonation of the leaving group: The amino group of this compound is protonated by the acid catalyst.

-

Nucleophilic attack: The primary amine attacks the carbon atom adjacent to the silicon, leading to the formation of a pentacoordinate transition state.

-

Departure of the leaving group: The protonated amino group departs as a neutral ammonia molecule.

-

Deprotonation: The resulting ammonium ion is deprotonated to yield the final N-((trimethylsilyl)methyl)amine product and regenerate the acid catalyst.

Figure 1: Proposed acid-catalyzed SN2 mechanism.

Uncatalyzed Concerted Mechanism

Under thermal conditions (high temperature), a concerted mechanism may be operative. This pathway would involve a four-membered transition state where the primary amine acts as both a nucleophile and a proton shuttle.

The proposed steps are:

-

Formation of a four-membered transition state: The primary amine approaches the this compound, and a concerted bond-forming and bond-breaking process occurs. The nitrogen of the primary amine attacks the electrophilic carbon, while one of its protons is transferred to the leaving amino group.

-

Product formation: The transition state collapses to form the N-((trimethylsilyl)methyl)amine and ammonia.

Figure 2: Proposed uncatalyzed concerted mechanism.

Experimental Protocols

Synthesis of N-benzyl-N-(trimethylsilyl)methylamine (Analogous Reaction)[1]

This procedure details the reaction of a primary amine (benzylamine) with a silylmethyl halide.

Materials:

-

Chloromethyltrimethylsilane

-

Benzylamine

-

Sodium hydroxide solution (0.1 N)

-

Ether

-

Magnesium sulfate

Procedure:

-

To a 100-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add chloromethyltrimethylsilane (0.1 mol).

-

Add benzylamine (0.3 mol) with stirring.

-

Heat the resulting solution at 200°C for 2.5 hours. A white organic salt will form.

-

After cooling, add 0.1 N sodium hydroxide solution to hydrolyze the salt.

-

Extract the mixture with ether.

-

Dry the ether layer over magnesium sulfate and concentrate under reduced pressure.

-

Distill the residue under reduced pressure to obtain N-benzyl-N-(trimethylsilyl)methylamine.

Figure 3: Experimental workflow for an analogous synthesis.

Quantitative Data

Quantitative data for the reaction of this compound with primary amines is scarce in the literature. However, for the analogous synthesis of N-benzyl-N-(trimethylsilyl)methylamine, the following data is reported[1]:

| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Temperature (°C) | Time (h) | Yield (%) | Boiling Point (°C/mm Hg) |

| Chloromethyltrimethylsilane | Benzylamine | 1:3 | 200 | 2.5 | 58-72 | 68-72 / 0.7-0.8 |

Conclusion

The reaction of this compound with primary amines likely proceeds through a nucleophilic substitution mechanism, which may be acid-catalyzed or occur under thermal conditions via a concerted pathway. The acid-catalyzed route is generally more plausible under milder conditions due to the conversion of the poor amino leaving group into a better one. The provided experimental protocol for an analogous reaction serves as a practical template for further investigation and optimization of this transformation. Further computational and experimental studies are warranted to fully elucidate the precise mechanism and expand the synthetic utility of this reaction. This guide provides a foundational understanding for researchers and professionals in drug development and materials science, enabling them to explore the potential of N-((trimethylsilyl)methyl)amines in their respective fields.

References

(Aminomethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(Aminomethyl)trimethylsilane , a versatile organosilicon compound, serves as a crucial building block in organic synthesis and holds significant potential in the realm of drug discovery and development. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and its applications in medicinal chemistry.

Physical and Chemical Properties

This compound, also known as trimethylsilylmethylamine, is a clear, flammable liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₃NSi | |

| Molecular Weight | 103.24 g/mol | |

| Boiling Point | 92-94 °C | |

| Density | 0.771 g/mL at 20 °C | |

| Refractive Index | 1.416 at 20 °C |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | s | 2H | -CH₂- |

| ~1.1 | s | 2H | -NH₂ |

| 0.00 | s | 9H | -Si(CH₃)₃ |

Note: The chemical shift of the -NH₂ protons can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~29 | -CH₂- |

| -2 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3380, ~3300 | N-H stretching (primary amine) |

| ~2950, ~2890 | C-H stretching (alkyl) |

| ~1590 | N-H bending (scissoring) |

| ~1250, ~840 | Si-C stretching (trimethylsilyl) |

Mass Spectrometry

In mass spectrometry, this compound typically undergoes fragmentation patterns characteristic of silylated compounds. The molecular ion peak (M⁺) is expected at m/z 103. A prominent peak is often observed at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), which is a hallmark of trimethylsilyl-containing molecules.[1][2] Another significant fragment can be observed at m/z 88, resulting from the loss of a methyl group ([M-15]⁺).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of chloromethyltrimethylsilane with an excess of ammonia. This nucleophilic substitution reaction is typically carried out in a suitable solvent under pressure.

Materials:

-

Chloromethyltrimethylsilane

-

Anhydrous ammonia

-

Ethanol (or other suitable solvent)

-

Autoclave or high-pressure reaction vessel

Procedure:

-

In a high-pressure reaction vessel, dissolve chloromethyltrimethylsilane in ethanol.

-

Cool the solution to a low temperature (e.g., -78 °C) and carefully introduce a significant excess of anhydrous ammonia.

-

Seal the vessel and allow it to warm to room temperature, then heat to a temperature typically ranging from 100 to 150 °C for several hours.

-

After cooling the vessel to room temperature, carefully vent the excess ammonia.

-

The reaction mixture is then filtered to remove the ammonium chloride byproduct.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by fractional distillation to yield pure this compound.

Logical Workflow for Synthesis:

Chemical Reactivity and Applications in Drug Development

This compound is a valuable synthetic intermediate due to the reactivity of its primary amine and the influence of the adjacent trimethylsilyl group.

Reactions at the Amino Group

The primary amine functionality allows for a wide range of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

Role of the Trimethylsilyl Group

The α-silyl group significantly influences the reactivity of the adjacent C-N bond. A key application is its use as a precursor to non-stabilized azomethine ylides. Treatment of N-substituted derivatives of this compound with a desilylating agent (e.g., a fluoride source) generates a transient azomethine ylide, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines.[3] This methodology is particularly powerful for the stereoselective synthesis of complex heterocyclic frameworks, which are common motifs in pharmacologically active molecules.

Logical Flow of Azomethine Ylide Formation and Cycloaddition:

Bioisosteric Replacement

In medicinal chemistry, the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres) is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5][6][7][8] The aminomethyl moiety is a common structural motif in many biologically active compounds. The introduction of a trimethylsilyl group adjacent to this moiety can be explored as a bioisosteric replacement for other alkyl groups. This substitution can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The silicon atom is larger than a carbon atom, which can lead to subtle but significant changes in the overall shape and electronic distribution of the molecule.

Use in Peptide Synthesis

The amine group of this compound allows for its potential incorporation into peptide structures as a non-natural amino acid surrogate. Silylation is a known strategy in peptide synthesis to protect functional groups or to activate amino acids for coupling reactions. While direct incorporation of this compound is not a standard procedure, its derivatives could be designed to participate in peptide bond formation, potentially leading to peptides with novel conformational properties and enhanced stability towards enzymatic degradation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Bioisostere - Wikipedia [en.wikipedia.org]

- 5. drughunter.com [drughunter.com]

- 6. Bioisosterism - Drug Design Org [drugdesign.org]

- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

(Aminomethyl)trimethylsilane: A Comprehensive Technical Review of its History, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Aminomethyl)trimethylsilane, a versatile organosilicon compound, has carved a niche in synthetic chemistry as a valuable building block and a precursor for various chemical transformations. This technical guide provides an in-depth review of its literature, history, physicochemical properties, and synthesis. Furthermore, it explores its applications, particularly within the realm of drug development, where its unique structural and electronic properties offer potential for bioisosteric replacement and the synthesis of novel pharmacologically active molecules. Detailed experimental protocols for its synthesis are provided, alongside a critical discussion of its role as a synthetic intermediate.

Introduction and Historical Context

This compound, also known as (trimethylsilyl)methylamine, belongs to the class of α-silyl amines. While the broader family of α-silyl amines has been known for over half a century, the specific history of this compound is intertwined with the burgeoning field of organosilicon chemistry in the mid-20th century. The stability of the silicon-carbon bond, coupled with the reactivity of the aminomethyl group, made it an early target for synthetic exploration. Its utility has since expanded from a chemical curiosity to a functional building block in organic synthesis, valued for its ability to introduce the trimethylsilylmethyl group or to act as a primary amine with unique steric and electronic properties. Although a singular "discovery" paper is not readily identifiable, its preparation is a logical extension of early work on organosilicon halides and amines.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| IUPAC Name | (Trimethylsilyl)methanamine | |

| Synonyms | This compound, (Trimethylsilyl)methylamine | [1][2] |

| CAS Number | 18166-02-4 | [1][2] |

| Molecular Formula | C₄H₁₃NSi | [1] |

| Molecular Weight | 103.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 92-94 °C (lit.) | [1] |

| Density | 0.771 g/mL at 20 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.416 (lit.) | [1] |

| Flash Point | 9 °C (48.2 °F) - closed cup | |

| SMILES | C--INVALID-LINK--(C)CN | [1] |

| InChI Key | YVWPNDBYAAEZBF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily starting from (chloromethyl)trimethylsilane or trimethylsilylmethyl azide. Below are detailed protocols for two common methods.

Method 1: From (Chloromethyl)trimethylsilane

This method involves the nucleophilic substitution of the chloride in (chloromethyl)trimethylsilane. While direct amination with ammonia is possible, a more controlled approach often involves a protected amine followed by deprotection, or the use of a surrogate like an azide followed by reduction. A common literature preparation for a related N-substituted derivative, which can be adapted, involves the reaction with a primary amine. For the parent compound, a Gabriel synthesis or reduction of the corresponding azide is often preferred to avoid over-alkylation.

Experimental Protocol: Two-Step Synthesis via Azide Intermediate

Step 1: Synthesis of Trimethylsilylmethyl Azide

-

Materials: (Chloromethyl)trimethylsilane, sodium azide, dimethylformamide (DMF).

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF. To this suspension, add (chloromethyl)trimethylsilane (1.0 equivalent) dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. After cooling to room temperature, pour the mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield trimethylsilylmethyl azide. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Reduction of Trimethylsilylmethyl Azide to this compound

-

Materials: Trimethylsilylmethyl azide, lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst, anhydrous diethyl ether or ethanol.

-

Procedure (Using LAH): In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Add a solution of trimethylsilylmethyl azide (1.0 equivalent) in anhydrous diethyl ether dropwise via the addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting solids and wash with diethyl ether. The combined filtrate is dried over anhydrous potassium carbonate and the solvent is removed by distillation. The crude product is then purified by fractional distillation to afford this compound.

Method 2: Direct Amination (N-Substituted Derivatives)

A straightforward method for preparing N-substituted (aminomethyl)trimethylsilanes involves the direct reaction of (chloromethyl)trimethylsilane with a primary amine. This is particularly useful for synthesizing precursors for more complex molecules.

Experimental Protocol: Synthesis of N-Benzyl-(aminomethyl)trimethylsilane

-

Materials: (Chloromethyl)trimethylsilane, benzylamine, acetonitrile.

-

Procedure: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add acetonitrile followed by benzylamine (2.0 equivalents). Add (chloromethyl)trimethylsilane (1.0 equivalent) dropwise via syringe. Heat the reaction mixture to reflux (approximately 84 °C) and maintain for several hours, monitoring the reaction by TLC or GC-MS. After completion, cool the reaction mixture and filter to remove the benzylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable solvent like diethyl ether and washed with water to remove any remaining salts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to yield N-benzyl-(aminomethyl)trimethylsilane.

Applications in Organic Synthesis and Drug Development

This compound and its derivatives are versatile reagents in organic synthesis. The primary amine can undergo standard reactions such as acylation, alkylation, and imine formation. The trimethylsilyl group can influence the reactivity of the adjacent methylene group and can be a precursor for various transformations.

Role as a Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its primary role is to introduce the silicon-containing aminomethyl functionality into a target structure. This is particularly useful in the preparation of ligands for catalysis and in the construction of heterocyclic systems.

Bioisosteric Replacement and Sila-Drugs

In medicinal chemistry, the replacement of a carbon atom with a silicon atom, known as sila-substitution, is a strategy to modify the physicochemical and pharmacological properties of a drug candidate. Silicon is larger than carbon, has a lower electronegativity, and can form more polarized bonds. These differences can impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

The this compound moiety can be considered a bioisostere of other small alkylamine groups. While there are no widely marketed drugs that contain the parent this compound structure, the concept of sila-substitution has been explored in various drug scaffolds.

A notable example of this concept is the development of sila-sertraline . Sertraline is a well-known selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. In sila-sertraline, one of the carbon atoms in the tetralin ring system is replaced by a silicon atom. This modification can alter the drug's pharmacokinetic and pharmacodynamic profile. While sila-sertraline itself has not been commercialized, it serves as an important case study for the application of organosilicon chemistry in drug design. The synthesis of such sila-analogues often relies on building blocks that contain silicon, highlighting the potential utility of compounds like this compound in the synthesis of future sila-drugs.

Conclusion

This compound is a foundational organosilicon compound with well-established synthetic utility. Its straightforward preparation from readily available starting materials and the dual functionality of its amino and trimethylsilylmethyl groups make it a valuable tool for organic chemists. In the context of drug development, while its direct incorporation into approved pharmaceuticals is not yet prevalent, its importance as a building block for creating silicon-containing molecules is significant. The ongoing exploration of sila-substitution as a strategy to modulate drug properties ensures that this compound and related compounds will continue to be of interest to medicinal chemists and drug development professionals. Future research may yet uncover novel biological activities for molecules directly derived from this versatile silane, further solidifying its place in the chemical and pharmaceutical sciences.

References

Safety and handling of (Aminomethyl)trimethylsilane

An In-depth Technical Guide to the Safety and Handling of (Aminomethyl)trimethylsilane

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. All users must conduct their own risk assessments before handling this chemical.

Introduction

This compound, also known as (Trimethylsilyl)methylamine, is an organosilicon compound with the chemical formula C₄H₁₃NSi. It serves as a versatile building block in organic synthesis and materials science. Its structure, featuring a primary amine and a trimethylsilyl group, allows for a range of chemical transformations. However, its reactivity necessitates a thorough understanding of its properties and hazards to ensure safe handling in a laboratory setting. This guide provides detailed technical information on its safety, handling, storage, and emergency procedures.

Hazard Identification and Classification

While specific GHS classification for this compound is not universally harmonized across all provider safety data sheets, related organosilane compounds exhibit a range of hazards. Based on the properties of similar chemicals, it should be handled as a substance that is potentially flammable and capable of causing skin, eye, and respiratory irritation[1][2]. Users must always refer to the most current Safety Data Sheet provided by the supplier for definitive hazard information.

General potential hazards for similar silane compounds include:

-

Flammability: Many organosilanes are flammable liquids and their vapors can form explosive mixtures with air[2][3][4].

-

Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or severe burns[5][6].

-

Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract[1][5].

-

Moisture Sensitivity: Reacts with water, potentially releasing flammable or toxic gases[4][7].

Physicochemical and Toxicological Data

Quantitative data is essential for a proper risk assessment. The following tables summarize the known physical and chemical properties of this compound. Toxicological data for this specific compound is not extensively published; therefore, it should be handled with the caution afforded to chemicals with unknown toxicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18166-02-4 | |

| Molecular Formula | C₄H₁₃NSi | |

| Molecular Weight | 103.24 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 92-94 °C | |

| Density | 0.771 g/mL at 20 °C | |

| Refractive Index | n20/D 1.416 |

Table 2: Toxicological Profile of this compound

| Toxicity Metric | Value | Species | Notes |

| Acute Oral Toxicity | Data not available | N/A | Handle as a substance with unknown acute toxicity. |

| Acute Dermal Toxicity | Data not available | N/A | Avoid all skin contact. |

| Acute Inhalation Toxicity | Data not available | N/A | Avoid breathing vapors; use only in well-ventilated areas. |

| Carcinogenicity | No information available | N/A | Not listed as a carcinogen by major regulatory agencies. |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize risk.

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[1][8].

-

Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain chemical integrity[4][7][9].

-

Grounding: Use explosion-proof electrical equipment and ensure containers are properly grounded during transfers to prevent static discharge, which can ignite flammable vapors[1][2][9].

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place[4][9].

-

Conditions: Store in a cool, dry area away from heat, sparks, open flames, and other ignition sources[1][4][7].

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and moisture[4][7][10]. Contact with water or moist air should be avoided[4][7].

Caption: Chemical incompatibility diagram for this compound.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Standard(s) |

| Eye/Face Protection | Chemical safety goggles or a full-face shield if splashing is possible. | OSHA 29 CFR 1910.133 or EN 166[4][8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber). Check supplier data for breakthrough times. | EN 374[8] |

| Body Protection | Flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. | N/A[8] |

| Respiratory Protection | Use only in a chemical fume hood. If engineering controls are insufficient, use a NIOSH/MSHA or EN 149 approved respirator. | OSHA 29 CFR 1910.134[9][11] |

Experimental Workflow and Emergency Procedures

Standard Experimental Workflow

The following diagram outlines a logical workflow for handling this compound in a research context.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing[5][12]. If breathing is difficult or stops, provide artificial respiration or oxygen[10][12]. Seek immediate medical attention[1][12].

-

Skin Contact: Immediately remove all contaminated clothing[12]. Wash the affected area with plenty of soap and water for at least 15 minutes[5][12]. Seek medical attention if irritation occurs or persists[1][5].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][5][9]. Remove contact lenses if present and easy to do[5][9]. Seek immediate medical attention[5][12].

-

Ingestion: Do NOT induce vomiting[12]. If the person is conscious, rinse their mouth with water and have them drink water[12]. Never give anything by mouth to an unconscious person[5][12]. Call a poison center or doctor immediately[1][12].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[9][13].

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are flammable and may travel to a source of ignition and flash back[3][4]. Containers may explode when heated[3][4]. Combustion may produce carbon oxides (CO, CO₂) and silicon dioxide[3][7][9].

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and eliminate all ignition sources[7]. Wear appropriate personal protective equipment as described in Section 5.0.

-

Containment and Cleanup: Absorb the spill with inert, non-combustible material such as sand, silica gel, or universal binder[3][9]. Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal[7][9]. Do not allow the chemical to enter drains or waterways[3].

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations[14].

-

Product: Dispose of contents and container to an approved hazardous waste disposal plant[9]. Do not mix with other waste streams.

-

Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous[1][9]. Handle uncleaned containers in the same manner as the product itself. Do not puncture, incinerate, or reuse empty containers[1].

References

- 1. airgas.com [airgas.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. gustavus.edu [gustavus.edu]

- 11. americanchemistry.com [americanchemistry.com]

- 12. eamworldwide.com [eamworldwide.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Thermal Rearrangement Reactions of (Aminomethyl)silanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal rearrangement reactions of (aminomethyl)silane and its derivatives. It covers the core reaction mechanisms as predicted by theoretical studies, presents relevant quantitative data, and details experimental protocols for the synthesis of precursors and analogous rearrangement reactions. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the chemistry of organosilicon compounds.

Introduction

(Aminomethyl)silanes are a class of organosilicon compounds featuring a silicon atom bonded to a carbon that, in turn, is bonded to a nitrogen atom (Si-C-N). These structures are of significant interest due to their potential to undergo intramolecular rearrangements, leading to the formation of new silicon-carbon and silicon-nitrogen bonds. While base-catalyzed rearrangements of these systems, such as the aza-Brook rearrangement, are well-documented, purely thermal rearrangements have been primarily explored through theoretical calculations.

These thermal rearrangements are predicted to proceed via dyotropic pathways, involving the simultaneous migration of two sigma bonds. Understanding these pathways is crucial for predicting the thermal stability of (aminomethyl)silane-containing molecules, such as polymers or drug candidates, and for designing novel synthetic routes to functionalized organosilanes. This guide will delve into the theoretically predicted mechanisms and provide practical, analogous experimental context.

Theoretical Reaction Mechanisms

Computational studies, specifically ab initio calculations at the G3 level, have elucidated two primary dyotropic rearrangement pathways for the parent (aminomethyl)silane (H₃SiCH₂NH₂) upon heating.[1][2] These pathways represent complex intramolecular migrations of silyl, amino, and hydrogen groups.

Reaction A:[1][3]-(C,N)-Silyl Migration

The first major pathway, designated as Reaction A, involves the migration of the silyl group (SiH₃) from the carbon atom to the nitrogen atom, coupled with the migration of a hydrogen atom from the nitrogen to the carbon atom.[1][2] This results in the formation of (methylamino)silane (CH₃NHSiH₃).

This overall transformation can proceed through three distinct routes as detailed below:

-

Path A-1 (Stepwise): A two-step process involving a metastable carbene intermediate.

-

Path A-2 (Concerted): A concerted mechanism proceeding through a four-membered ring transition state.

-

Path A-3 (Concerted): An alternative concerted mechanism.

Caption: Predicted pathways for Reaction A of (aminomethyl)silane.

Reaction B:[1][3]-(C,Si)-Amino Migration

The second predicted pathway, Reaction B, is a concerted dyotropic rearrangement involving the migration of the amino group (NH₂) from the carbon to the silicon atom, with a concurrent shift of a hydrogen atom from the silicon to the carbon atom.[1][2] This transformation proceeds through a unique double three-membered ring transition state to yield aminomethylsilane (CH₃SiH₂NH₂).

Caption: Predicted pathway for Reaction B of (aminomethyl)silane.

Quantitative Data

As of late 2025, there is a notable absence of experimental quantitative data specifically for the thermal rearrangement of (aminomethyl)silanes in the peer-reviewed literature. The available data is derived from theoretical calculations. For context, thermal decomposition studies of other silane derivatives, such as chlorosilanes, indicate that high temperatures (often >600 K) are required to overcome significant activation barriers.[3][4]

The table below summarizes the calculated thermodynamic and kinetic parameters for the thermal rearrangement of the parent H₃SiCH₂NH₂ at a theoretical level.

| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Reference |

| Reaction A | [1][2] | |||

| Path A-1 (TS1) | - | - | ~70-80 | [1][2] |

| Path A-1 (TS2) | - | - | Lower than TS1 | [1][2] |

| Path A-2 | - | - | ~75-85 | [1][2] |

| Path A-3 | - | - | ~80-90 | [1][2] |

| Reaction B | [1][2] | |||

| Concerted | - | - | ~85-95 | [1][2] |

Note: The values presented are approximate ranges based on computational studies and are intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

While specific protocols for the thermal rearrangement of (aminomethyl)silanes are not available, this section provides detailed methodologies for the synthesis of precursors and for analogous rearrangement reactions. A generic protocol for Flash Vacuum Pyrolysis (FVP), the technique most likely to be employed for such a thermal rearrangement, is also described.

Synthesis of (Aminomethyl)silane Precursors

Protocol 4.1.1: Synthesis of N-Benzyl-N-((trimethylsilyl)methyl)aniline

This protocol describes a typical procedure for the synthesis of an N-substituted (aminomethyl)silane.

Materials:

-

N-Benzylaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

(Chloromethyl)trimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add N-benzylaniline (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will typically develop a deep color, indicating deprotonation.

-

Stir the mixture at -78 °C for 1 hour.

-

Add (chloromethyl)trimethylsilane (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-N-((trimethylsilyl)methyl)aniline.

Flash Vacuum Pyrolysis (FVP) - A Generic Protocol

FVP is a technique used to study unimolecular reactions of molecules in the gas phase at high temperatures and low pressures.[1][5][6][7] This generic protocol outlines the steps for a potential thermal rearrangement experiment.

Caption: General workflow for a Flash Vacuum Pyrolysis experiment.

Procedure:

-

Apparatus Setup: Assemble the FVP apparatus, which typically consists of a sample inlet, a quartz pyrolysis tube packed with an inert material (e.g., quartz wool or rings), a high-temperature tube furnace, a cold trap cooled with liquid nitrogen, and a high-vacuum pump.[8]

-

System Evacuation: Evacuate the entire system to a pressure below 0.1 Torr.

-

Heating: Heat the furnace to the desired pyrolysis temperature (typically ranging from 400 to 1000 °C).

-

Sample Introduction: Introduce the (aminomethyl)silane precursor into the system. If it is a volatile liquid, it can be introduced via a needle valve. If it is a solid, it can be sublimed from a heated inlet tube. The rate of introduction should be slow and steady.

-

Pyrolysis and Collection: The precursor vapor passes through the hot pyrolysis tube, where the rearrangement occurs. The product mixture (pyrolysate) immediately exits the hot zone and condenses in the liquid nitrogen-cooled trap.

-

Work-up and Analysis: Once the pyrolysis is complete, the system is carefully returned to atmospheric pressure with an inert gas. The cold trap is removed, and the collected pyrolysate is dissolved in a suitable solvent (e.g., deuterated chloroform for NMR or dichloromethane for GC-MS). The product composition, yield, and isomer ratios are then determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]

Protocol for a Base-Catalyzed Aza-Brook Rearrangement

This protocol describes the[1][9]-aza-Brook rearrangement, a related C-to-N silyl migration that is promoted by a strong base, not by heat alone.[10][11] It serves as a useful reference for handling and analyzing the rearrangement of (aminomethyl)silane systems.

Materials:

-

N-Benzyl-N-((trimethylsilyl)methyl)aniline (or other suitable precursor)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous solvent mixture (e.g., MeTHF:DMPU 10:1)

-

Quenching agent (e.g., saturated aqueous NH₄Cl)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (aminomethyl)silane precursor (1.0 eq) in the anhydrous solvent mixture.

-

Cool the solution to -78 °C.

-

Add n-BuLi (2.2 eq) dropwise. The reaction is typically stirred at this temperature for a set period (e.g., 15-30 minutes) and then allowed to warm.

-

The progress of the rearrangement can be monitored by TLC or by quenching aliquots and analyzing by GC-MS.

-

Upon completion, the reaction is carefully quenched at low temperature with saturated aqueous NH₄Cl.

-

The mixture is extracted with an organic solvent, dried, and concentrated.

-

The rearranged product is purified by flash column chromatography.

Conclusion and Outlook

The thermal rearrangement of (aminomethyl)silanes represents a fascinating, yet experimentally underexplored, area of organosilicon chemistry. Theoretical studies strongly predict the existence of dyotropic rearrangement pathways leading to valuable silylamine isomers. While direct experimental evidence and quantitative data remain elusive, the protocols and theoretical framework presented in this guide offer a solid foundation for future research.

For professionals in drug development and materials science, a deeper understanding of these reactions is critical. The thermal stability of silicon-containing moieties is a key parameter in the design of new drugs and polymers. Furthermore, if these thermal rearrangements can be controlled, they could unlock novel synthetic pathways to complex organosilicon architectures. Future work should focus on the experimental validation of the predicted pathways using techniques like Flash Vacuum Pyrolysis, coupled with detailed kinetic and mechanistic studies on substituted (aminomethyl)silanes to elucidate the electronic and steric factors governing these transformations.

References

- 1. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eng.buffalo.edu [eng.buffalo.edu]

- 5. Flash Pyrolysis - שובל [shovalmrs.com]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of (Aminomethyl)trimethylsilane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (Aminomethyl)trimethylsilane, a versatile organosilicon compound with applications in organic synthesis and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside general experimental protocols relevant to researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic correlation tables.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 9H | Si-(CH₃)₃ |

| ~2.5 | Singlet | 2H | -CH₂- |

| ~1.1 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~-2 | Si-(CH₃)₃ |

| ~35 | -CH₂- |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |

| 2960-2950 | Strong | C-H stretch (asymmetric) in CH₃ |

| 2890-2870 | Medium | C-H stretch (symmetric) in CH₃ and CH₂ |

| 1650-1580 | Medium | N-H bend (scissoring) of primary amine |

| 1465 | Medium | CH₂ bend (scissoring) |

| 1250 | Strong, Sharp | Si-C stretch of Si(CH₃)₃ |

| 860-830 | Strong, Broad | Si-C stretch and CH₃ rock of Si(CH₃)₃ |

| 800-600 | Broad | N-H wag |

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 103 | Moderate | [M]⁺ (Molecular Ion) |

| 88 | High | [M - CH₃]⁺ |

| 73 | Very High | [(CH₃)₃Si]⁺ (Base Peak) |

| 58 | Moderate | [M - Si(CH₃)₃]⁺ or [CH₂=NH₂]⁺ |

| 44 | Moderate | [CH₂NH₂]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the particular sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[1]

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.

-

Neat Liquid Film: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal. This method is often simpler and requires less sample.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (for the salt plate method) or the clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection or introduction via a gas chromatography (GC) system is common.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[2][3][4][5] This "hard" ionization technique causes fragmentation of the molecule, which provides valuable structural information.[2][3][4][5]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein.

References

Methodological & Application

Application Notes and Protocols for (Aminomethyl)trimethylsilane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(Aminomethyl)trimethylsilane and its derivatives are versatile building blocks in organic synthesis, primarily serving as precursors to azomethine ylides for cycloaddition reactions and as reagents in olefination and Mannich-type reactions. Their utility lies in the ability to generate reactive intermediates under mild conditions, enabling the construction of complex nitrogen-containing heterocycles and functionalized alkenes, which are valuable scaffolds in medicinal chemistry and materials science.

Azomethine Ylide Generation and [3+2] Cycloaddition

This compound derivatives, particularly N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine, are excellent precursors for the in situ generation of non-stabilized azomethine ylides. These 1,3-dipoles readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to afford substituted pyrrolidines, a common motif in biologically active compounds.[1][2][3]

The generation of the azomethine ylide can be initiated by various catalysts, including trifluoroacetic acid, lithium fluoride, or tetra-n-butylammonium fluoride (TBAF).[2] The reaction proceeds with high stereospecificity, particularly with cis- and trans-alkenes, suggesting a concerted cycloaddition mechanism.[4]

Diagram: Azomethine Ylide Generation and Cycloaddition

Caption: Generation of an azomethine ylide and subsequent [3+2] cycloaddition.

Experimental Protocol: Synthesis of 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane[1]

This protocol details the reaction of in situ generated N-benzyl azomethine ylide with N-phenylmaleimide.

Materials:

-

N-Benzyl-N-methoxymethyl-N-((trimethylsilyl)methyl)amine

-

N-Phenylmaleimide

-

Lithium fluoride (LiF)

-

Anhydrous acetonitrile

-

Diethyl ether

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture

Procedure:

-

In an oven-dried, 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, dissolve 10.0 g (0.042 mol) of N-benzyl-N-methoxymethyl-N-((trimethylsilyl)methyl)amine and 7.3 g (0.042 mol) of N-phenylmaleimide in 100 mL of anhydrous acetonitrile.

-

Add 1.7 g (0.063 mol) of lithium fluoride to the solution.

-

Sonicate the reaction mixture for 3 hours.

-

Pour the reaction mixture into 100 mL of water and extract with three 100-mL portions of diethyl ether.

-

Combine the organic extracts, wash with 100 mL of saturated sodium chloride solution, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a 35% ethyl acetate in hexane mixture as the eluent to afford the product.

Quantitative Data: Cycloaddition of N-Benzyl Azomethine Ylide

| Dipolarophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| N-Phenylmaleimide | LiF (sonication) | Acetonitrile | 3 | 72-75 | [1] |

| Dimethyl fumarate | LiF (sonication) | Acetonitrile | - | High | [4] |

| Dimethyl maleate | LiF (sonication) | Acetonitrile | - | High | [4] |

| Ethyl acrylate | TMSOTf | Dichloromethane | 16 | - | [5] |

Aza-Peterson Olefination

The Peterson olefination is a silicon-based alternative to the Wittig reaction for the synthesis of alkenes.[6][7] The aza-Peterson olefination extends this methodology to the synthesis of alkenes from imines. Derivatives of this compound can be used to generate α-silyl carbanions, which then react with imines to produce alkenes with high (E)-selectivity.[8] This reaction offers the advantage of producing readily removable silyl byproducts.[8]

Diagram: Aza-Peterson Olefination Workflow

Caption: Aza-Peterson olefination for the synthesis of (E)-stilbenes.

Experimental Protocol: Synthesis of (E)-Stilbene Derivatives via Aza-Peterson Olefination[8]

This protocol describes a general procedure for the cesium fluoride-promoted reaction of a bis(silyl) reagent with an imine.

Materials:

-

(Benzyl)bis(trimethylsilane)

-

Substituted N-benzylideneaniline

-

Cesium fluoride (CsF)

-

Anhydrous dimethylformamide (DMF)

-

4 Å molecular sieves

-

Diethyl ether

-

Water

Procedure:

-

To a solution of (benzyl)bis(trimethylsilane) (0.48 mmol) and the substituted N-benzylideneaniline (0.40 mmol) in anhydrous DMF (2.0 mL) containing 4 Å molecular sieves, add CsF (0.12 mmol) under a nitrogen atmosphere.

-

Heat the resulting solution at 80 °C until the reaction reaches completion (monitored by TLC or GC).

-

Quench the reaction mixture with water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data: Aza-Peterson Olefination

| Imine Substrate | Silyl Reagent | Catalyst | Temperature (°C) | Yield of (E)-alkene (%) | Reference |

| N-Benzylideneaniline | (Benzyl)bis(trimethylsilane) | CsF | 80 | High | [8] |

| Various substituted N-benzylideneanilines | (Benzyl)bis(trimethylsilane) | CsF | 80 | Generally high | [8] |

Mannich-Type Reactions

This compound and its analogs can participate in Mannich-type reactions, which involve the aminomethylation of a carbon acid.[9][10] While direct protocols using this compound are less commonly detailed, related silylated reagents like O-triethylsilylated hemiaminals serve as effective Mannich reagents. These reactions provide a route to various aminomethylated products.[9] The reaction outcome can be influenced by the electronic nature of the substituents on the aromatic amine.[9][10]

Diagram: Mannich-Type Reaction Logic

Caption: General scheme for a Mannich-type aminomethylation reaction.

Application Note on Mannich-Type Reactions

Silylated aminomethylating agents offer a valuable tool for the synthesis of complex amines. For instance, the reaction of Et₃SiOCH₂NMe₂ with anilines can lead to diamines, triamines, or even triazines, depending on the electronic properties of the aniline substituents.[9] Electron-withdrawing groups on the aniline tend to favor the formation of mono- and di-aminomethylated products, while electron-donating groups can promote the formation of 1,3,5-triazines.[9] These transformations are typically rapid.[9] Researchers can explore the use of this compound in similar contexts, potentially as a precursor to the active aminomethylating species.

Summary of Product Types from a Mannich-Type Reaction[9]

| Aniline Substituent | Product Type |

| Electron-withdrawing (e.g., -CN, -NO₂) | Diamines and Triamines |

| Electron-donating (e.g., -OMe, -NMe₂) | 1,3,5-Triazines |

| Bulky Substituents | Imines |

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]

- 3. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Peterson Olefination | NROChemistry [nrochemistry.com]

- 7. Peterson Olefination [organic-chemistry.org]

- 8. iris.unito.it [iris.unito.it]

- 9. Aminomethyl Transfer (Mannich) Reactions Between an O-Triethylsilylated Hemiaminal and Anilines, Rn C6 H5-n NH2 Leading to New Diamines, Triamines, Imines, or 1,3,5-Triazines Dependent upon Substituent R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Silylation as a Derivatization Technique for Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

For researchers, scientists, and professionals in drug development, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds.[1][2] However, many biologically relevant molecules, such as amino acids, fatty acids, and steroids, are often non-volatile or thermally labile, making them unsuitable for direct GC-MS analysis.[3][4] Derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility and thermal stability, thereby enabling their successful analysis by GC-MS.[3][4]

One of the most common and versatile derivatization techniques is silylation.[1][3] This process involves the replacement of active hydrogen atoms in functional groups like hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) group.[3][5][6] The resulting TMS derivatives are typically less polar, more volatile, and more thermally stable than the parent compounds.[3]

While the user's initial interest was in (aminomethyl)trimethylsilane as a derivatization agent, a comprehensive review of the scientific literature did not yield specific applications or protocols for this compound in GC-MS derivatization. Therefore, this application note will focus on widely used and well-documented silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to provide a detailed guide to the principles, protocols, and applications of silylation for GC-MS analysis.

Principles of Silylation

Silylation reactions proceed via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating reagent. The reactivity of the functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. Steric hindrance around the functional group can also influence the reaction rate. To enhance the derivatization efficiency for hindered or less reactive compounds, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the reaction mixture.[3]

The choice of silylating reagent and reaction conditions depends on the specific analytes and the sample matrix. Reagents like BSTFA and MSTFA are highly reactive and suitable for a broad range of compounds.[3][7]

Applications

Silylation is a widely applied derivatization technique in various fields, including:

-

Metabolomics: For the comprehensive profiling of endogenous metabolites such as amino acids, organic acids, and sugars in biological samples.[1][8]

-

Pharmaceutical Analysis: To quantify active pharmaceutical ingredients and their metabolites.

-

Clinical Chemistry: For the analysis of steroids, hormones, and drugs of abuse in biological fluids.[9][10][11]

-

Food Science: To determine the fatty acid profiles in food products.[12][13]

-

Environmental Analysis: For the detection of polar pollutants and their degradation products.[14]

Experimental Protocols

Below are detailed protocols for the silylation of different classes of compounds using common derivatization reagents.

Protocol 1: Derivatization of Fatty Acids with BSTFA

This protocol is adapted from general procedures for the silylation of free fatty acids.[12]

Materials:

-

Sample containing free fatty acids (e.g., lipid extract)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Autosampler vials with caps

-

Vortex mixer

-

Incubator or oven

Procedure:

-

Prepare a 1 mg/mL solution of the acid mixture in an aprotic solvent.

-

Transfer 100 µL of the acid solution to an autosampler vial.

-

Add 50 µL of BSTFA with 1% TMCS (a 10x molar excess is recommended).

-

Cap the vial tightly and vortex for 10 seconds.

-

Incubate the vial at 60 °C for 60 minutes. Note that both temperature and time can be optimized depending on the specific analytes.

-

After cooling to room temperature, add a suitable solvent (e.g., Dichloromethane) to achieve the desired final concentration.

-

The sample is now ready for GC-MS analysis.

Protocol 2: Two-Step Derivatization of Amino Acids (Methoximation followed by Silylation)

This protocol is commonly used in metabolomics to prevent the formation of multiple derivatives from carbonyl-containing compounds.[5][8]

Materials: